1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane
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Overview
Description
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[222]octane is a chemical compound with the molecular formula C21H29NS It is characterized by a bicyclo[222]octane core structure with a pentyl group and an isothiocyanate functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the bicyclo[2.2.2]octane core.
Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the phenyl ring with thiophosgene or other isothiocyanate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, under mild conditions, can react with the isothiocyanate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The compound may target specific molecular pathways, depending on the nature of the nucleophilic sites it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane is unique due to its specific combination of a bicyclo[2.2.2]octane core, a pentyl group, and an isothiocyanate functional group.
Properties
CAS No. |
122180-50-1 |
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Molecular Formula |
C20H27NS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-(4-isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H27NS/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-5-7-18(8-6-17)21-16-22/h5-8H,2-4,9-15H2,1H3 |
InChI Key |
SUTKWZBANYXCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
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